molecular formula C7H8Cl3F3N2O6S2 B563793 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate CAS No. 903587-97-3

2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate

Cat. No.: B563793
CAS No.: 903587-97-3
M. Wt: 443.614
InChI Key: NMJLTKKCQMCERO-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate; trifluoromethanesulfonate is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate is the sulfate groups in various biochemical compounds . It is used as a reagent for the introduction of 2,2,2-trichloroethyl-protected sulfates .

Mode of Action

2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate interacts with its targets by introducing 2,2,2-trichloroethyl-protected sulfates into them . This interaction results in the modification of the target molecules, altering their chemical properties and functions .

Biochemical Pathways

Given its role in introducing 2,2,2-trichloroethyl-protected sulfates, it can be inferred that it may affect pathways involving sulfate group transfer or recognition .

Pharmacokinetics

Its solubility in acetone and methanol suggests that it may have good bioavailability when administered in suitable formulations .

Result of Action

The molecular and cellular effects of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate’s action are largely dependent on the specific targets it interacts with. By introducing 2,2,2-trichloroethyl-protected sulfates into these targets, it can significantly alter their function and behavior .

Action Environment

The action, efficacy, and stability of 2,2,2-Trichloroethoxysulfuryl-N-methylimidazolium Triflate can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can potentially affect its action and efficacy.

Preparation Methods

The synthesis of 2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate typically involves the following steps:

Chemical Reactions Analysis

2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2,2,2-Trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate can be compared with other imidazole derivatives such as:

This compound’s unique combination of the trichloroethyl and sulfonate groups makes it distinct in its reactivity and applications.

Properties

IUPAC Name

2,2,2-trichloroethyl 1-methyl-1H-imidazol-1-ium-2-sulfonate;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3N2O3S.CHF3O3S/c1-11-3-2-10-5(11)15(12,13)14-4-6(7,8)9;2-1(3,4)8(5,6)7/h2-3H,4H2,1H3;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJLTKKCQMCERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1C=CN=C1S(=O)(=O)OCC(Cl)(Cl)Cl.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3F3N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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